N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide
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Overview
Description
N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide is a complex organic compound that features a thiazole ring, a benzoyl group, and a methylsulfonyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the iminoformamide group, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoyl group
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Mechanism of Action
The mechanism of action of N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide involves its interaction with specific molecular targets. The thiazole ring and benzoyl group can interact with enzymes and receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s solubility and bioavailability, facilitating its effects .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
N,N-dimethyl-N’-{5-[4-(methylsulfonyl)benzoyl]-1,3-thiazol-2-yl}iminoformamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methylsulfonyl group, in particular, differentiates it from other thiazole derivatives by enhancing its solubility and potential biological activity .
Properties
Molecular Formula |
C14H15N3O3S2 |
---|---|
Molecular Weight |
337.4 g/mol |
IUPAC Name |
N,N-dimethyl-N'-[5-(4-methylsulfonylbenzoyl)-1,3-thiazol-2-yl]methanimidamide |
InChI |
InChI=1S/C14H15N3O3S2/c1-17(2)9-16-14-15-8-12(21-14)13(18)10-4-6-11(7-5-10)22(3,19)20/h4-9H,1-3H3 |
InChI Key |
JNPAHPNARRVJQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC1=NC=C(S1)C(=O)C2=CC=C(C=C2)S(=O)(=O)C |
Origin of Product |
United States |
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